Cas no 59338-85-1 (methyl 4,5-diamino-2-methoxybenzoate)

Methyl 4,5-diamino-2-methoxybenzoate is a versatile aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features—the diamino and methoxy substituents—enhance reactivity, making it valuable for constructing complex heterocycles and functionalized benzene derivatives. The compound exhibits good solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions ensures reliable performance in synthetic workflows. The presence of both amino and ester groups allows for selective functionalization, enabling tailored modifications for target applications. This compound is particularly useful in dye synthesis, medicinal chemistry, and materials science due to its balanced reactivity and structural flexibility.
methyl 4,5-diamino-2-methoxybenzoate structure
59338-85-1 structure
Product Name:methyl 4,5-diamino-2-methoxybenzoate
CAS No:59338-85-1
MF:C9H12N2O3
MW:196.203182220459
MDL:MFCD09952402
CID:376642
PubChem ID:101014
Update Time:2025-08-05

methyl 4,5-diamino-2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4,5-diamino-2-methoxy-, methyl ester
    • methyl 4,5-diamino-o-anisate
    • 2-Methoxy 4,5-Diaminobenzoic acid
    • 4,5-Diamino-2-methoxy-benzoesaeure-methylester
    • 4,5-Diamino-2-methoxybenzoic acid methyl ester
    • BENZOIC ACID,4,5-DIAMINO-2-METHOXY
    • Einecs 261-704-3
    • methyl 2-methoxy 4,5-diamino benzoate
    • methyl-4,5-diamino-2-methoxybenzoate
    • methyl 4,5-diamino-2-methoxybenzoate
    • NS00056833
    • CS-0311859
    • Methyl4,5-diamino-2-methoxybenzoate
    • SCHEMBL6473999
    • 59338-85-1
    • F19609
    • SUSCULWPEGQASI-UHFFFAOYSA-N
    • EN300-8581836
    • MFCD09952402
    • AKOS006312256
    • DTXSID60974758
    • MDL: MFCD09952402
    • Inchi: 1S/C9H12N2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,10-11H2,1-2H3
    • InChI Key: SUSCULWPEGQASI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=CC=1C(=O)OC)N)N

Computed Properties

  • Exact Mass: 196.08500
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 87.6Ų

Experimental Properties

  • PSA: 87.57000
  • LogP: 1.80860

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Additional information on methyl 4,5-diamino-2-methoxybenzoate

Methyl 4,5-diamino-2-methoxybenzoate (CAS No. 59338-85-1): A Comprehensive Overview

Methyl 4,5-diamino-2-methoxybenzoate, identified by its Chemical Abstracts Service (CAS) number 59338-85-1, is a significant compound in the field of chemical biology and pharmaceutical research. This compound, featuring a benzoate core with amino and methoxy substituents, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The molecular structure of methyl 4,5-diamino-2-methoxybenzoate consists of a benzene ring substituted with an amino group at the 4-position, another amino group at the 5-position, and a methoxy group at the 2-position. The presence of two amino groups makes it a valuable intermediate in the synthesis of more complex molecules. The benzoate moiety enhances its solubility in polar solvents, making it suitable for various biochemical assays and reactions.

In recent years, researchers have been exploring the pharmacological properties of derivatives of this compound. The dual presence of amino groups allows for further functionalization, enabling the creation of novel bioactive molecules. For instance, studies have shown that modifications to the amino groups can lead to compounds with antimicrobial and anti-inflammatory properties. This has spurred interest in understanding the structure-activity relationships (SAR) of such derivatives.

One notable area of research involves the use of methyl 4,5-diamino-2-methoxybenzoate as a precursor in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their role in medicinal chemistry due to their ability to mimic natural products and exhibit diverse biological activities. The benzoate core provides a stable framework for constructing more complex scaffolds, which can be further modified to target specific biological pathways.

Recent advancements in computational chemistry have also highlighted the potential of methyl 4,5-diamino-2-methoxybenzoate as a key intermediate in designing targeted therapies. Molecular modeling studies suggest that derivatives of this compound can interact with specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. These interactions are believed to modulate cellular processes, offering potential therapeutic benefits.

The synthesis of methyl 4,5-diamino-2-methoxybenzoate itself is an intriguing process that involves multiple steps. Typically, it is synthesized through multi-step organic reactions starting from readily available aromatic precursors. The introduction of amino and methoxy groups requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making large-scale production more feasible.

In addition to its synthetic utility, methyl 4,5-diamino-2-methoxybenzoate has found applications in analytical chemistry. Its distinct spectral properties make it useful as an internal standard or reference compound in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are crucial for characterizing complex mixtures and determining the purity of pharmaceutical compounds.

The growing interest in green chemistry has also influenced the synthesis of methyl 4,5-diamino-2-methoxybenzoate. Researchers are increasingly adopting environmentally friendly methodologies that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic processes have been explored to enhance sustainability without compromising yield or quality.

Future research directions for methyl 4,5-diamino-2-methoxybenzoate include exploring its role in drug discovery programs. By leveraging its structural features, scientists aim to develop novel therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications.

The versatility of methyl 4,5-diamino-2-methoxybenzoate makes it a valuable asset in both academic research and industrial settings. Its applications span from basic chemical research to advanced drug development pipelines. As our understanding of its properties continues to grow, so too will its importance in addressing global health challenges.

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